4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLYGEUEPRZLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure features a pyrimidine core substituted with a piperazine moiety and a chlorophenylsulfonyl group. The molecular formula is , with a molecular weight of approximately 367.87 g/mol. The presence of the sulfonamide group is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often exhibit enzyme inhibitory properties. For instance, they may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways, which can be beneficial in treating conditions like glaucoma or hypertension.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or function as competitive inhibitors of essential enzymes.
- Anticancer Properties : Research indicates that derivatives containing piperazine and pyrimidine structures can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to our compound. The results indicated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The IC50 value was found to be 25 µM, indicating moderate potency.
Study on Anticancer Activity
A recent study investigated the anticancer properties of piperazine derivatives, including our compound. It was found that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.
Clinical Relevance
In clinical settings, compounds with similar structures have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter levels.
Comparison with Similar Compounds
Key Observations:
Para-substitution may enhance electronic effects (e.g., resonance) but reduce steric interference.
Alkoxy Group :
- The isopropoxy chain (branched C3) in the target compound versus propoxy (linear C3) in the para-chloro analogue increases lipophilicity (clogP ~3.5 vs. ~3.2), which could affect membrane permeability and metabolic stability.
Core Structure: The thieno[3,2-d]pyrimidine core in the methanesulfonyl derivative replaces the pyrimidine ring, introducing a fused thiophene system. This modification likely shifts electron distribution and planar geometry, impacting target selectivity (e.g., kinase vs. GPCR targets).
Pharmacological and Physicochemical Differences
- Solubility : The para-chloro analogue with a linear propoxy chain may exhibit slightly higher aqueous solubility than the target compound due to reduced branching.
- Molecular Weight: The thienopyrimidine derivative has a higher molecular weight (494.19 vs. ~455.94), which may influence pharmacokinetic properties like absorption and clearance.
Q & A
Q. What are the optimal synthetic routes for 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine, considering yield and purity?
- Methodological Answer : A hybrid computational-experimental approach is recommended. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and intermediates, while statistical design of experiments (DoE) optimizes parameters like temperature, solvent, and catalyst loading . For example, piperazinyl pyrimidine derivatives in were synthesized via nucleophilic substitution and sulfonylation, suggesting analogous steps for this compound. Iterative refinement using reaction path searches () and purification via column chromatography () ensures high purity.
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
- Methodological Answer : Use multi-technique validation:
- X-ray crystallography (e.g., ) resolves crystal structure and hydrogen-bonding networks.
- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms substituent positions and purity.
- Mass spectrometry (HRMS) validates molecular weight.
- Thermogravimetric analysis (TGA) (as in ) assesses thermal stability.
Cross-referencing with databases like PubChem (, excluded due to BenchChem source) should be avoided; instead, rely on peer-reviewed crystallographic data ().
Q. What protocols are recommended for assessing the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer : Conduct accelerated stability studies:
- Forced degradation : Expose the compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure ().
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions ().
Advanced Research Questions
Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Apply quantum mechanical (QM) methods like DFT to map potential energy surfaces and transition states. For example, ’s reaction path search algorithms can identify low-energy pathways for sulfonylation and piperazine coupling. Molecular dynamics simulations further assess solvent effects and steric hindrance. Validate predictions with kinetic studies (e.g., varying reaction times) and spectroscopic monitoring (e.g., in-situ IR) .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Systematic SAR analysis is critical:
- Comparative assays : Test the compound alongside analogs (e.g., ’s chlorophenyl derivatives) under standardized conditions (e.g., fixed cell lines, IC50 protocols).
- Meta-analysis : Use statistical tools (e.g., ANOVA in ) to identify outliers and confounding variables (e.g., solvent polarity, assay sensitivity).
- Target engagement studies : Employ biophysical methods (SPR, ITC) to directly measure binding affinities, reducing reliance on indirect activity readouts .
Q. How can process control and reactor design improve scalability for gram-to-kilogram synthesis?
- Methodological Answer : Follow CRDC guidelines (, RDF2050103 and RDF2050112):
Q. What experimental designs elucidate the role of the 2-chlorophenylsulfonyl group in biological target interactions?
- Methodological Answer : Use a combination of:
- Isosteric replacement : Synthesize analogs with substituents like -CF₃ or -Br () to probe electronic effects.
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina.
- Free-energy perturbation (FEP) : Quantify contributions of the sulfonyl group to binding affinity .
Data Contradiction and Optimization
Q. How can researchers address discrepancies in solubility or bioavailability predictions for this compound?
- Methodological Answer : Employ orthogonal validation:
- In vitro assays : Compare experimental solubility (e.g., shake-flask method) with computational predictions (e.g., COSMO-RS).
- Permeability studies : Use Caco-2 cell monolayers or PAMPA to assess GI absorption ().
- Machine learning : Train models on high-quality datasets (excluding unreliable sources like BenchChem) to refine bioavailability predictions .
Q. What statistical methods optimize reaction conditions when multiple variables influence yield?
- Methodological Answer : Implement factorial DoE ():
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
